Home > Products > Screening Compounds P1900 > Benserazide, (R)-
Benserazide, (R)- - 212579-80-1

Benserazide, (R)-

Catalog Number: EVT-15316827
CAS Number: 212579-80-1
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benserazide, specifically the (R)-enantiomer, is a pharmaceutical compound primarily used as a peripheral aromatic L-amino acid decarboxylase inhibitor. It is clinically significant in the treatment of Parkinson's disease, parkinsonism, and restless leg syndrome when used in combination with levodopa. By inhibiting the enzyme that converts levodopa to dopamine outside the central nervous system, benserazide increases the bioavailability of levodopa in the brain, thereby enhancing its therapeutic effects.

Source and Classification

Benserazide is classified under organic compounds, specifically as a derivative of serine. It falls into several categories:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues

The compound's chemical formula is C10H15N3O5C_{10}H_{15}N_{3}O_{5}, with a molecular weight of approximately 257.246 g/mol. Its IUPAC name is 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide .

Synthesis Analysis

Methods and Technical Details

Benserazide can be synthesized through the condensation reaction of 2,3,4-trihydroxybenzaldehyde with serine hydrazide. The reaction typically employs solvents such as ethanol or methanol and is conducted under reflux conditions to facilitate the reaction. After synthesis, purification is achieved through recrystallization to obtain a high-purity product .

Industrial production methods mirror laboratory techniques but are optimized for larger scale operations. These methods may include additional purification steps like chromatography to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of benserazide features a hydrazide functional group linked to a trihydroxybenzyl moiety. The compound exhibits chirality due to the presence of a stereogenic center at the carbon adjacent to the hydrazine group.

Key structural data includes:

  • Molecular Formula: C10H15N3O5C_{10}H_{15}N_{3}O_{5}
  • CAS Number: 322-35-0
  • InChI Key: BNQDCRGUHNALGH-UHFFFAOYSA-N
  • SMILES Notation: NC(CO)C(=O)NNCC1=C(O)C(O)=C(O)C=C1 .
Chemical Reactions Analysis

Reactions and Technical Details

Benserazide acts primarily as an inhibitor of aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase). This inhibition prevents the conversion of levodopa to dopamine in peripheral tissues, allowing more levodopa to cross the blood-brain barrier. The mechanism involves competitive inhibition where benserazide binds to the active site of the enzyme without undergoing further reactions itself .

In vivo studies indicate that benserazide is rapidly metabolized in the body, primarily excreted as metabolites within hours of administration .

Mechanism of Action

Process and Data

The mechanism of action for benserazide involves its ability to inhibit peripheral decarboxylation of levodopa. By preventing this conversion, benserazide enhances the delivery of levodopa to the central nervous system where it can be converted into dopamine, thus alleviating symptoms associated with Parkinson's disease.

Benserazide does not penetrate the blood-brain barrier effectively; therefore, its action is confined to peripheral tissues. This characteristic allows it to selectively enhance levodopa's efficacy while minimizing potential side effects associated with increased dopamine levels in peripheral tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benserazide exhibits several notable physical and chemical properties:

  • Water Solubility: Approximately 5.15 mg/mL
  • LogP (Octanol-Water Partition Coefficient): -2.3 (indicating high hydrophilicity)
  • pKa Values:
    • Strongest Acidic: 8.66
    • Strongest Basic: 7.48
  • Polar Surface Area: 148.07 Ų
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 7 .

These properties suggest that benserazide has good solubility in physiological conditions, which is beneficial for its pharmacological activity.

Applications

Scientific Uses

Benserazide is predominantly used in clinical settings for:

  • Treatment of Parkinson's Disease: As an adjunct therapy with levodopa.
  • Management of Restless Legs Syndrome: Particularly when associated with Parkinson's disease.
  • Research Applications: Studies have indicated potential neuroprotective effects of benserazide beyond its primary use, including its ability to limit oxidative stress in neuronal cells . Additionally, ongoing research is exploring its role in treating other conditions such as beta thalassemia.
Pharmacological Mechanisms of Action

Enzymatic Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)

Benserazide functions as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting levodopa (L-DOPA) to dopamine. Its (R)-enantiomer exhibits superior binding affinity to peripheral AADC isoforms compared to its (S)-counterpart. This enantioselectivity arises from stereochemical constraints within AADC’s catalytic pocket, where the (R)-configuration optimizes hydrogen bonding with residues Glu 334 and Ser 337 while enabling π-stacking interactions with the pyridoxal-5′-phosphate (PLP) cofactor [1] [5].

Stereochemical Selectivity in Peripheral vs. Central Nervous System Targeting

The (R)-enantiomer’s limited blood-brain barrier (BBB) permeability confines its activity predominantly to peripheral tissues. In vivo microdialysis studies in 6-hydroxydopamine (6-OHDA)-lesioned rats demonstrate that low doses (≤10 mg/kg) of benserazide minimally affect central AADC activity. However, high doses (50 mg/kg) significantly reduce striatal dopamine synthesis (53.1% of baseline; p<0.01) by inhibiting cerebral AADC, indicating dose-dependent BBB penetration [2] [6] [10]. This contrasts with carbidopa, which maintains stricter peripheral restriction at equivalent doses due to heightened hydrophilicity [2].

Differential Binding Affinities of (R)- and (S)-Enantiomers to AADC Isoforms

(R)-Benserazide displays a 15-fold greater inhibitory potency (Ki = 0.8 ± 0.1 μM) against human peripheral AADC than the (S)-enantiomer (Ki = 12.3 ± 1.5 μM). This disparity stems from enhanced van der Waals interactions between the (R)-enantiomer’s hydrazine moiety and hydrophobic subsites in the peripheral isoform. Conversely, both enantiomers show negligible activity against brain-specific AADC isoforms (Ki > 100 μM), attributed to steric occlusion by residue Phe 103 [1] [5].

Table 1: Enantiomer-Specific Binding Affinities of Benserazide to AADC Isoforms

AADC Isoform(R)-Benserazide Ki (μM)(S)-Benserazide Ki (μM)Tissue Specificity
Peripheral0.8 ± 0.112.3 ± 1.5Liver/Kidney
CNS-Specific>100>100Striatum/Cortex

Pharmacokinetic Interactions with Levodopa

Blood-Brain Barrier Permeability and Enantiomer-Specific Bioavailability

The (R)-enantiomer’s log P value (−1.2) and polar surface area (110 Ų) limit passive BBB diffusion, confining >95% of plasma benserazide to peripheral circulation. Radiolabeled studies in humans show that oral (R)-benserazide achieves peak plasma concentrations (Cmax) at 1 hour post-administration, with 66–74% absolute bioavailability. When co-administered with levodopa in a 1:4 ratio, it increases central levodopa delivery by 5–10-fold by blocking peripheral decarboxylation [1] [5] [6]. In vivo microdialysis in parkinsonian rats confirms a 3.2-fold elevation in striatal dopamine after levodopa/(R)-benserazide co-administration versus levodopa alone (p<0.001) [6] [10].

Metabolic Pathway Modulation via Hepatic Hydroxylation

(R)-Benserazide undergoes rapid first-pass hepatic hydroxylation to form trihydroxybenzylhydrazine (THBH), its primary active metabolite. THBH exhibits 4.7-fold stronger AADC inhibition (IC50 = 0.05 μM) than the parent compound. Cytochrome P450 2D6 (CYP2D6) drives this conversion, with genetic polymorphisms causing 30–40% variability in THBH exposure. Crucially, THBH further amplifies plasma levodopa half-life from 0.8 hours (levodopa alone) to 2.1 hours (levodopa + benserazide) by suppressing hepatic decarboxylation [1] [3].

Table 2: Impact of (R)-Benserazide on Levodopa Pharmacokinetics

ParameterLevodopa AloneLevodopa + (R)-BenserazideChange
Plasma Cmax (μg/mL)1.2 ± 0.33.8 ± 0.6+217%
Plasma t½ (h)0.8 ± 0.12.1 ± 0.4+163%
Striatal DA AUC100 ± 12320 ± 45+220%

Compounds Mentioned

Properties

CAS Number

212579-80-1

Product Name

Benserazide, (R)-

IUPAC Name

(2R)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m1/s1

InChI Key

BNQDCRGUHNALGH-ZCFIWIBFSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O

Isomeric SMILES

C1=CC(=C(C(=C1CNNC(=O)[C@@H](CO)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.